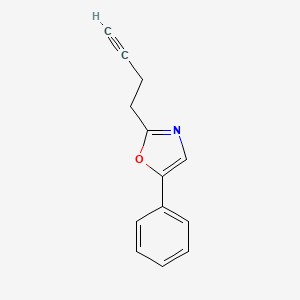

2-(But-3-ynyl)-5-phenyloxazole

Description

2-(But-3-ynyl)-5-phenyloxazole is a substituted oxazole derivative featuring a phenyl group at the 5-position and a but-3-ynyl (alkynyl) substituent at the 2-position. While direct references to this compound are absent in the provided evidence, its structural analogs—such as 2,5-diphenyloxazole (PPO), 2-(4-biphenyl)-5-phenyloxazole (BPO), and 2-(1-naphthyl)-5-phenyloxazole (αNPO)—are well-documented in applications ranging from scintillation detectors to medicinal chemistry .

Properties

Molecular Formula |

C13H11NO |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-but-3-ynyl-5-phenyl-1,3-oxazole |

InChI |

InChI=1S/C13H11NO/c1-2-3-9-13-14-10-12(15-13)11-7-5-4-6-8-11/h1,4-8,10H,3,9H2 |

InChI Key |

ASEWJSBOMVQDPF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC1=NC=C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Physicochemical Properties

Substituents at the 2-position of 5-phenyloxazole significantly influence molecular properties. Key analogs and their characteristics are summarized below:

Notes:

- The but-3-ynyl group may reduce solubility in nonpolar solvents compared to phenyl or biphenyl substituents due to increased polarity.

- Its electron-withdrawing nature could redshift fluorescence emission compared to PPO .

Performance in Scintillation and Fluorescence

- PPO : Widely used in liquid scintillators; emission peak at ~360 nm . Requires secondary wavelength shifters (e.g., bis-MSB) for optimal performance .

- αNPO : Demonstrates superior scintillation efficiency (e.g., 2.06 relative to PPO’s 1.4 in some studies) but has poor solubility .

- Pyrazoline derivatives : Outperform αNPO in scintillation yield and stability when covalently bound to polymer matrices .

- 4PyPO : Exhibits tunable fluorescence (blue-green region) and high quantum yields in polar solvents, making it suitable for laser applications .

Hypothesized Performance of 2-(But-3-ynyl)-5-phenyloxazole :

- Lower molecular weight compared to BPO or αNPO could improve solubility in select solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.